molecular formula C11H12O3S B1531749 {[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone CAS No. 1638544-13-4

{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone

Cat. No.: B1531749
CAS No.: 1638544-13-4
M. Wt: 224.28 g/mol
InChI Key: XUDGBDXBFOEORJ-NXEZZACHSA-N
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Description

{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone is an organic compound characterized by a unique structure that includes a hydroxyoxolan ring and a sulfanyl group attached to a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone typically involves the reaction of a hydroxyoxolan derivative with a phenylmethanone precursor under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which {[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyoxolan ring and sulfanyl group may interact with enzymes or receptors, influencing biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Vanillin acetate: A compound with a similar phenylmethanone structure but different functional groups.

    3-(Trifluoromethyl)benzylamine: Another compound with a phenyl group and different substituents.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound with a different core structure but similar functional group chemistry.

Uniqueness

{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone is unique due to its specific combination of a hydroxyoxolan ring and a sulfanyl group attached to a phenylmethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

S-[(3R,4R)-4-hydroxyoxolan-3-yl] benzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c12-9-6-14-7-10(9)15-11(13)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDGBDXBFOEORJ-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)SC(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)SC(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone
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{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone
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{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone
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{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone
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{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone
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{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone

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